N-(4-(furan-3-yl)benzyl)furan-2-carboxamide
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Overview
Description
N-(4-(furan-3-yl)benzyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry. This compound features a furan ring attached to a benzyl group, which is further connected to another furan ring via a carboxamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)furan-2-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of 4-(furan-3-yl)benzylamine: This intermediate can be synthesized by reacting 4-(furan-3-yl)benzaldehyde with an amine source under reductive amination conditions.
Coupling with Furan-2-carboxylic Acid: The 4-(furan-3-yl)benzylamine is then coupled with furan-2-carboxylic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave radiation to heat the reaction mixture, leading to faster and more efficient synthesis compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the furan rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-(furan-3-yl)benzyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antibacterial, antifungal, and anticancer activities due to the presence of the furan moiety.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Antibacterial Activity: It may inhibit bacterial cell wall synthesis or disrupt bacterial membrane integrity.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific cellular pathways involved in cell death.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)furan-2-carboxamide: Similar structure but with a different substitution pattern on the furan ring.
N-(furan-2-ylmethyl)benzamide: Contains a benzamide group instead of a furan-2-carboxamide group.
Uniqueness
N-(4-(furan-3-yl)benzyl)furan-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other furan derivatives .
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-16(15-2-1-8-20-15)17-10-12-3-5-13(6-4-12)14-7-9-19-11-14/h1-9,11H,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOZJTRYJJSAGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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